4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile is a chemical compound with the molecular formula C11H11N3O3S and a molecular weight of 265.29 g/mol . It is a versatile compound used in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile involves several steps. One common method includes the reaction of 4-chlorobenzonitrile with 3-oxopiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile can be compared with other similar compounds, such as:
4-(3-Oxopiperazin-1-yl)benzonitrile: Similar structure but lacks the sulfonyl group.
4-(3-Oxopiperazin-1-ylsulfonyl)benzamide: Similar structure but has an amide group instead of a nitrile group.
4-(3-Oxopiperazin-1-ylsulfonyl)benzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-(3-oxopiperazin-1-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C11H11N3O3S/c12-7-9-1-3-10(4-2-9)18(16,17)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) |
InChI Key |
JCEHCECLTHONLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.